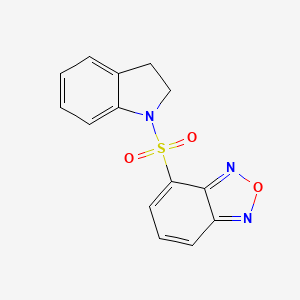![molecular formula C18H20N2O3 B11117911 3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propane-1,2-diol](/img/structure/B11117911.png)
3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propane-1,2-diol is a complex organic compound that features a benzodiazole ring fused with a methoxyphenyl group and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propane-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzodiazole ring through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative. The methoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride. Finally, the propane-1,2-diol moiety is attached through a nucleophilic substitution reaction using an appropriate diol derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodiazole and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the propane-1,2-diol moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole ring and methoxyphenyl group provides a versatile scaffold for further functionalization and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C18H20N2O3/c1-23-15-8-6-13(7-9-15)10-18-19-16-4-2-3-5-17(16)20(18)11-14(22)12-21/h2-9,14,21-22H,10-12H2,1H3 |
InChI Key |
VCANRRDJDJQTJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-Fluorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11117829.png)
![2-(2-Fluorophenyl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11117837.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11117840.png)
methanone](/img/structure/B11117847.png)

![{[(Adamantane-1-carbonyl)-amino]-methylsulfanyl}-acetic acid](/img/structure/B11117859.png)

![(5-Methyl-1,2-oxazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11117880.png)

![(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11117892.png)


![[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11117904.png)
![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11117916.png)
